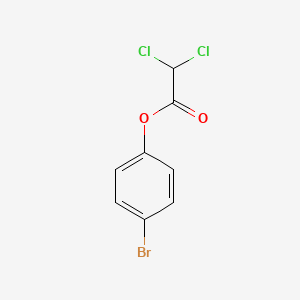
4-Bromophenyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl dichloroacetate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of dichloroacetic acid, where the hydrogen atoms of the phenyl group are substituted with bromine and dichloroacetate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl dichloroacetate typically involves the esterification of 4-bromophenol with dichloroacetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts can further simplify the synthesis process and make it more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromophenyl dichloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and dichloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl dichloroacetates.
Ester Hydrolysis: 4-Bromophenol and dichloroacetic acid.
Oxidation and Reduction: Quinones or alcohols.
Aplicaciones Científicas De Investigación
4-Bromophenyl dichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting metabolic pathways in cancer cells.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which can selectively target cancer cells that rely on glycolysis for energy production .
Comparación Con Compuestos Similares
Dichloroacetic Acid: Shares the dichloroacetate group but lacks the bromophenyl moiety.
4-Bromophenyl Acetate: Similar structure but with an acetate group instead of dichloroacetate.
4-Bromophenyl Thiazol-2-yl-2-chloroacetamide: Contains a thiazole ring and is studied for its antimicrobial properties
Uniqueness: 4-Bromophenyl dichloroacetate is unique due to its combination of the bromophenyl and dichloroacetate groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pyruvate dehydrogenase kinase and target cancer cell metabolism sets it apart from other similar compounds .
Propiedades
Número CAS |
42024-34-0 |
|---|---|
Fórmula molecular |
C8H5BrCl2O2 |
Peso molecular |
283.93 g/mol |
Nombre IUPAC |
(4-bromophenyl) 2,2-dichloroacetate |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |
Clave InChI |
SRMTXXRYMZVZFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


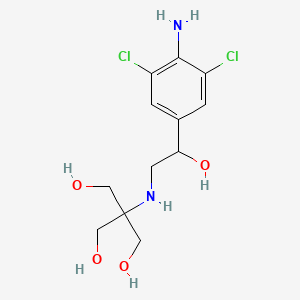

![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)


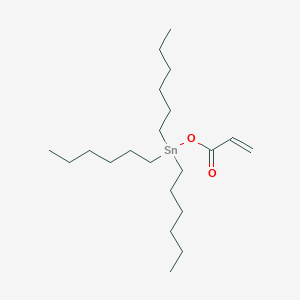
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
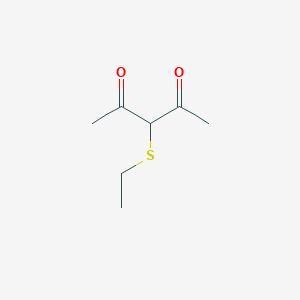
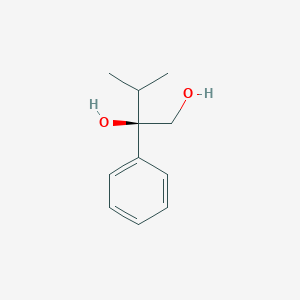
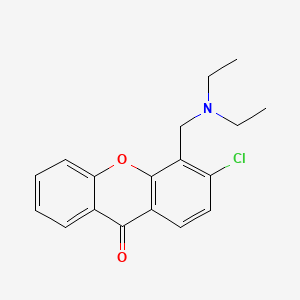
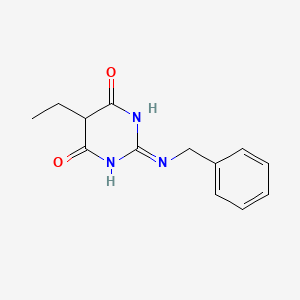
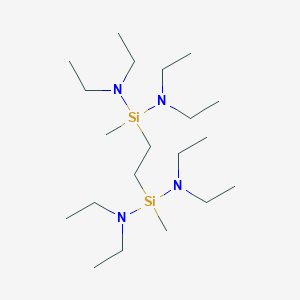
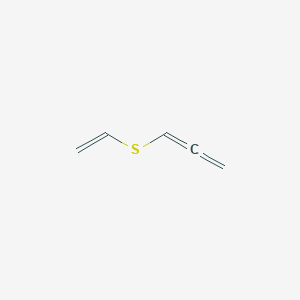
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
